1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol
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Overview
Description
1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-(2-methylphenoxy)propan-2-ol is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-(2-methylphenoxy)propan-2-ol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-(2-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-(2-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The methoxymethyl and propan-2-ol groups may enhance its solubility and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-(2-methylphenoxy)propan-2-ol can be compared with other benzimidazole derivatives such as:
- 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-(2-chlorophenoxy)propan-2-ol
- 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-(2-fluorophenoxy)propan-2-ol
- 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-(2-bromophenoxy)propan-2-ol .
Uniqueness
The uniqueness of 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-(2-methylphenoxy)propan-2-ol lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other similar compounds. The presence of the methoxymethyl group and the specific positioning of the propan-2-ol moiety can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[2-(methoxymethyl)benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H22N2O3/c1-14-7-3-6-10-18(14)24-12-15(22)11-21-17-9-5-4-8-16(17)20-19(21)13-23-2/h3-10,15,22H,11-13H2,1-2H3 |
InChI Key |
JAXZDQQCIZWXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2COC)O |
Origin of Product |
United States |
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